molecular formula C32H43N5O11 B158954 Ac-VEID-AMC CAS No. 219137-97-0

Ac-VEID-AMC

货号 B158954
CAS 编号: 219137-97-0
分子量: 673.7 g/mol
InChI 键: QMXIJZDGCJEANV-LFZGUJIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ac-VEID-AMC is a fluorescent substrate used for the determination of caspase-6 and related cysteine protease activities . It is based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .


Molecular Structure Analysis

The molecular formula of Ac-VEID-AMC is C32H43N5O11 . Its average mass is 673.711 Da and its monoisotopic mass is 673.295898 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-VEID-AMC include its molecular weight of 674.00, and its excitation (Ex) and emission (Em) wavelengths are 380 nm and 460 nm respectively .

科学研究应用

Application 1: Apoptosis Studies in Cell Biology

  • Summary of the Application: Ac-VEID-AMC is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 . Caspase activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm .
  • Methods of Application or Experimental Procedures: The substrate is added to a solution containing the protease (caspase-6 or caspase-8) and the reaction is monitored by measuring the fluorescence emission at 440-460 nm, following excitation at 340-360 nm . The increase in fluorescence over time is proportional to the protease activity.
  • Results or Outcomes: This method allows for the quantification of caspase activity in cell lysates, providing a measure of the level of apoptosis occurring in the cell population .

Application 2: Inhibition of Caspase-6 in Neurodegenerative Diseases

  • Summary of the Application: Inhibition of caspase-6 is a potential therapeutic strategy for some neurodegenerative diseases . Ac-VEID-AMC, as a substrate for caspase-6, can be used to study the activity of caspase-6 and the effectiveness of its inhibitors .
  • Methods of Application or Experimental Procedures: Biochemical assays are used to study the inhibitory activity of potential caspase-6 inhibitors. The assays involve the use of Ac-VEID-AMC as a substrate, and the fluorescence emission at 440-460 nm (following excitation at 340-360 nm) is measured to quantify caspase activity .
  • Results or Outcomes: The study reported the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode . This provides a rationale for engineering caspase selectivity, which could be beneficial in the treatment of neurodegenerative diseases .

Application 3: Developmental Regulation of VEIDase Caspase-like Proteolytic Activity in Barley Caryopsis

  • Summary of the Application: Ac-VEID-AMC has been used to study the developmental regulation of a VEIDase caspase-like proteolytic activity in barley caryopsis . This activity is thought to be connected with programmed cell death in barley .
  • Methods of Application or Experimental Procedures: Assays for caspase-like activities in developing barley caryopses were conducted using Ac-VEID-AMC as a substrate . The VEIDase activity was measured at different stages of development .
  • Results or Outcomes: The study found that the VEIDase activity was considerably higher at 10 days post-anthesis (dpa) compared with 30 dpa . This suggests that the VEIDase activity is associated with the rapid development and subsequent programmed cell death in the starchy endosperm of the barley caryopsis .

Application 4: Uncompetitive Inhibitors of Caspase-6

  • Summary of the Application: Ac-VEID-AMC has been used in the study of uncompetitive inhibitors of caspase-6 . The research focused on the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode .
  • Methods of Application or Experimental Procedures: Biochemical assays were used to demonstrate that the compound’s inhibitory activity is dependent on the amino acid sequence and P1’ character of the peptide substrate . The crystal structure of the ternary complex of caspase-6, substrate-mimetic, and an 11 nM inhibitor was also studied .
  • Results or Outcomes: The study provided a rationale for engineering caspase selectivity . It also revealed the molecular basis of inhibition .

Application 5: Reprogramming Caspase-7 Specificity

  • Summary of the Application: Ac-VEID-AMC has been used in the reprogramming of caspase-7 specificity . The research aimed to introduce the specificity of caspase-6 into caspase-7 .
  • Methods of Application or Experimental Procedures: The study involved saturation mutagenesis at certain positions and selection by directed evolution . The direct substitution caspase (dsCasp-7) with three substitutions yielded an enzyme unable to cleave either a caspase-6 (Ac-VEID-AMC) nor a caspase-7 (Ac-DEVD-AMC) substrate .
  • Results or Outcomes: The process produced a number of nonobvious mutations that enabled conversion of the caspase-7 specificity to match caspase-6 . The structures of the evolved-specificity caspase-7 (esCasp-7) revealed alternate binding modes for the substrate .

安全和危害

Ac-VEID-AMC may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Relevant Papers

One relevant paper is “Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6” published in PLOS ONE . The paper discusses the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode. This mechanism of inhibition is unprecedented against this target class. The paper also mentions that while the inhibitor is exquisitely selective for caspase-6 over caspase-3 and -7, the compound’s inhibitory activity is also dependent on the amino acid sequence and P1’ character of the peptide substrate .

属性

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-LFZGUJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-VEID-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
M Bosch, VE Franklin-Tong - Proceedings of the National …, 2007 - National Acad Sciences
… 2a shows that the substrates Ac-DEVD-AMC (caspase-3) and Ac-VEID-AMC (caspase-6) are cleaved by proteases activated in SI-induced pollen. The DEVDase exhibited 52.3 ± 21% …
Number of citations: 142 www.pnas.org
H Karahashi, F Amano - Biological and Pharmaceutical Bulletin, 2000 - jstage.jst.go.jp
… Although AcVEID-CHO showed a Ki value of 0.2 uM, which was lower than the Km value with Ac—VEID-AMC as a substrate (Table 1), it did not show selective inhibition of the other …
Number of citations: 17 www.jstage.jst.go.jp
HL Benford, NWA McGowan, MH Helfrich, ME Nuttall… - Bone, 2001 - Elsevier
… caspase-6, which can also cleave DEVD50), because we could not detect cleavage of a caspase-7 substrate (MCA-VDQVDGWK-[DNP]-NH 2 ) or a caspase-6 substrate (Ac-VEID-AMC)…
Number of citations: 341 www.sciencedirect.com
J Hitomi, T Katayama, M Taniguchi, A Honda… - Neuroscience …, 2004 - Elsevier
Recently, endoplasmic reticulum (ER) dysfunction has been implicated in neuronal death in patients with Alzheimer's disease. Treatment of human neuroblastoma cells with ER stress …
Number of citations: 316 www.sciencedirect.com
TE Allsopp, J McLuckie, LE Kerr, M Macleod… - Cell Death & …, 2000 - nature.com
… -amc) and caspase 6-like (Ac-VEID-amc) enzymes were readily detected in the supernatants … At this concentration the inhibitor Ac-VEID-cho totally inhibited the Ac-VEID-amc cleavage …
Number of citations: 157 www.nature.com
CA Valencia, C Bailey, R Liu - Biochemical and biophysical research …, 2007 - Elsevier
… In addition, the substrate specificity of each caspase was determined by measuring the activity with other caspase substrates, including Ac-VEID-AMC and Ac-LEHD-AMC, at 20 μM final …
Number of citations: 24 www.sciencedirect.com
N Guaragnella, S Passarella, E Marra, S Giannattasio - FEBS letters, 2010 - Elsevier
… this was measured fluorometrically in cell free extracts from AA-PCD cells treated with NAC up to 200 min, by using the mammalian caspase substrates Ac-IETD-AMC and Ac-VEID-AMC…
Number of citations: 44 www.sciencedirect.com
SJN Choi, HS You, SY Chung - Transplantation proceedings, 2008 - Elsevier
Tacrolimus (FK506) has been widely used as an immunosuppressant. We examined the effects of FK506 on expression of apoptotic signal transduction pathway proteins of Jurkat …
Number of citations: 42 www.sciencedirect.com
N Guaragnella, A Bobba, S Passarella, E Marra… - FEBS letters, 2010 - Elsevier
To investigate the role of cytochrome c (cyt c) release in yeast acetic acid-induced programmed cell death (AA-PCD), wild type (wt) and cells lacking metacaspase (Δyca1), cytochrome c …
Number of citations: 64 www.sciencedirect.com
다할, 기리, 라쉬 - 2007 - oak.chosun.ac.kr
The signal transduction pathway of caspase-2 has not been known well. In this report, cell permeable Tat-reverse-caspase-2 was employed to induce caspase-2-specific cell death with …
Number of citations: 0 oak.chosun.ac.kr

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